3-allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
3-Allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with a molecular formula of C13H14N4OS2 and a molecular weight of 306.411 g/mol. This compound belongs to the thiazole class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 3-allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: : The thiazole ring is formed by cyclization of a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Allyl Group: : The allyl group is introduced through an allylation reaction, which involves the addition of an allyl halide to the thiazole ring.
Amination: : The amino group is introduced by reacting the intermediate with an appropriate amine source.
Coupling with Pyridinylmethyl Group: : The final step involves the coupling of the thiazole derivative with 3-pyridinylmethylamine to form the target compound.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the thiazole ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can reduce the thiazole ring or the allyl group, leading to different structural isomers.
Substitution: : Substitution reactions can replace the pyridinylmethyl group with other functional groups, altering the compound's properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazoles.
Scientific Research Applications
3-Allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound exhibits biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.
Medicine: : Its biological activities suggest potential therapeutic applications, including the treatment of infections and cancer.
Industry: : The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-Allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include other thiazole derivatives, such as:
Thiazole-2-carboxamide
4-Amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
3-Pyridinylmethylamine derivatives
These compounds share the thiazole ring but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
4-amino-3-prop-2-enyl-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS2/c1-2-6-17-11(14)10(20-13(17)19)12(18)16-8-9-4-3-5-15-7-9/h2-5,7H,1,6,8,14H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWXRHPFQDSCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(SC1=S)C(=O)NCC2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618076-58-7 |
Source
|
Record name | 3-ALLYL-4-AMINO-N-(3-PYRIDINYLMETHYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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